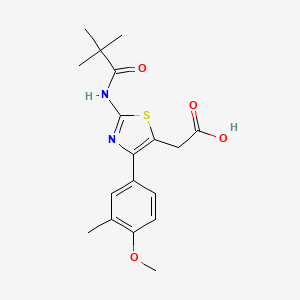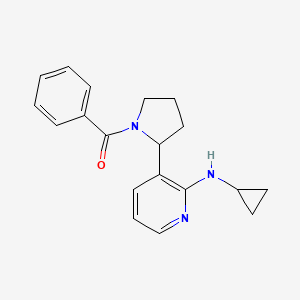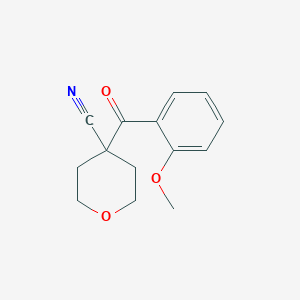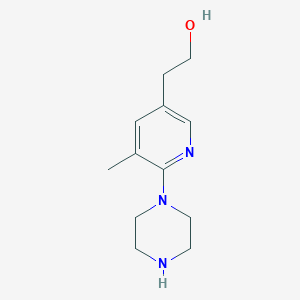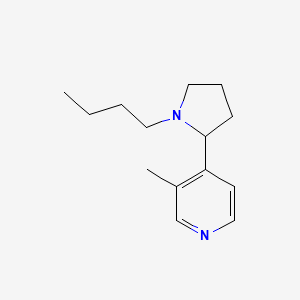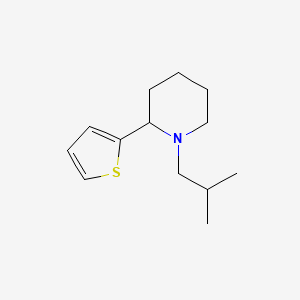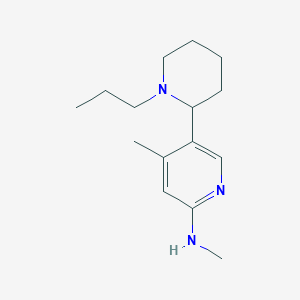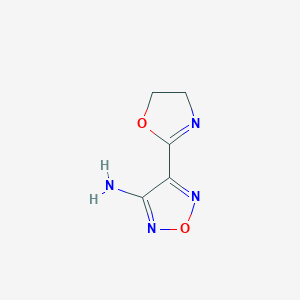
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound that features both oxazoline and oxadiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-hydroxy amides with fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which can then be further reacted to form the desired oxadiazole ring . The reaction conditions often include room temperature for the initial cyclization and elevated temperatures for subsequent steps.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable versions of the laboratory synthesis methods. This could include continuous flow processes to ensure consistent quality and yield, as well as the use of heterogeneous catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products
The major products of these reactions include oxidized oxazoles and substituted oxadiazoles, which can be further utilized in various applications .
Scientific Research Applications
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(oxazolin-2-yl)pyridine: Similar in having oxazoline rings but differs in the central pyridine structure.
2,6-Bis(thiazolin-2-yl)pyridine: Contains thiazoline rings instead of oxazoline, offering different chemical properties.
Uniqueness
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of oxazoline and oxadiazole rings, which provides a distinct set of chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C5H6N4O2/c6-4-3(8-11-9-4)5-7-1-2-10-5/h1-2H2,(H2,6,9) |
InChI Key |
VLPWREAYZVHKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=NON=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


